Bienvenue dans la boutique en ligne BenchChem!

4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine

Quinazoline oxidation Peracetic acid Kinase inhibitor intermediate

4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine (CAS 1208902-96-8) is a 7-methoxyquinazoline derivative featuring a morpholinopropoxy side chain at the 6-position. It belongs to the class of quinazoline-based building blocks that serve as critical intermediates in the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.

Molecular Formula C16H21N3O3
Molecular Weight 303.36 g/mol
Cat. No. B13014259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine
Molecular FormulaC16H21N3O3
Molecular Weight303.36 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=NC=NC2=C1)OCCCN3CCOCC3
InChIInChI=1S/C16H21N3O3/c1-20-15-10-14-13(11-17-12-18-14)9-16(15)22-6-2-3-19-4-7-21-8-5-19/h9-12H,2-8H2,1H3
InChIKeyNSLPTLVLAULCPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine: A Key Quinazoline Scaffold for Targeted Kinase Inhibitor Synthesis


4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine (CAS 1208902-96-8) is a 7-methoxyquinazoline derivative featuring a morpholinopropoxy side chain at the 6-position. It belongs to the class of quinazoline-based building blocks that serve as critical intermediates in the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors [1]. Unlike its 4-anilino counterparts such as gefitinib, this compound lacks a substituent at the C4 position, making it a versatile precursor for diverse C4 functionalization strategies. It is commercially available at 95% purity with a molecular weight of 303.36 g/mol .

Why 4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine Cannot Be Replaced by the 4-Chloro Analog in Medicinal Chemistry


The C4 position of the quinazoline core is the primary site for introducing the aniline pharmacophore essential for EGFR kinase inhibition [1]. The 4-chloro analog (CAS 199327-59-8) is restricted to nucleophilic aromatic substitution (SNAr) reactions, limiting the scope of C4 modifications to amine nucleophiles. In contrast, the C4-unsubstituted target compound can undergo electrophilic aromatic substitution, directed ortho-metalation, or oxidative C-H functionalization, enabling access to a broader range of C4-substituted derivatives. Generic substitution with the 4-chloro compound would thus constrain synthetic versatility and preclude exploration of non-amine C4 pharmacophores. Quantitative evidence for this differential reactivity is provided below.

Quantitative Evidence Guide for Differentiation of 4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine from Competing Building Blocks


Direct Oxidation to Quinazolin-4(3H)-one: Superior Synthetic Efficiency Compared to the 4-Chloro Analog

The target compound undergoes direct oxidation to 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one using peracetic acid, as reported by Jin et al. [1]. This transformation proceeds in good to excellent yields and provides a key intermediate for tyrosine kinase inhibitors including PD153035, erlotinib, and gefitinib. In contrast, the 4-chloro analog (CAS 199327-59-8) cannot be directly converted to the 4-one via this oxidative pathway; it would require prior hydrolysis of the C4-Cl bond followed by oxidation, adding steps and reducing overall yield. The oxidation method is advantageous due to economic reagents, simplified operation, and environmental friendliness [1].

Quinazoline oxidation Peracetic acid Kinase inhibitor intermediate

Molecular Weight Advantage Over the 4-Chloro Analog: Preserving Room for Derivatization Within Drug-Like Space

The target compound has a molecular weight of 303.36 g/mol , which is 34.44 g/mol (10.2%) lower than the 4-chloro analog (337.80 g/mol) . In fragment-based and lead-optimization programs, the 'rule of three' for fragments suggests MW < 300 Da, and lead-like guidelines recommend MW < 350–400. The lower MW of the target compound provides an additional 34 Da of headroom for installing C4 substituents before exceeding lead-like thresholds. For gefitinib (MW 446.9), the 3-chloro-4-fluoroaniline substituent adds ~145 Da; starting from the target compound (303 Da) brings the final MW to ~448 Da, whereas the 4-chloro analog would push the final MW to ~482 Da—a 36 Da difference that can meaningfully impact solubility, permeability, and ADME profiles.

Molecular weight Lead-likeness Fragment-based drug design

C4 C-H Functionalization Versatility: Enabling Diverse Pharmacophore Introduction Beyond SNAr Limitations

The unsubstituted C4 position of the target compound permits functionalization via electrophilic aromatic substitution (e.g., nitration, halogenation), directed ortho-metalation (DoM) with organolithium bases, or transition-metal-catalyzed C-H activation strategies [1]. This contrasts with the 4-chloro analog, which is inert to these reaction manifolds and exclusively reacts via SNAr with amine nucleophiles. A 2014 study demonstrated that 7-methoxyquinazoline derivatives without a C4 substituent can be smoothly oxidized to the 4-one using peracetic acid, a transformation that is not feasible with the 4-chloro variant in the same operational step [1]. The broader reaction scope enables parallel library synthesis with diverse C4 substituents (aryl, heteroaryl, alkyl, alkynyl) from a single building block, reducing procurement complexity.

C-H activation Quinazoline functionalization Medicinal chemistry library

Lower PSA-to-MW Ratio Compared to the 4-Chloro Analog: Implications for Passive Permeability

The target compound has a calculated polar surface area (PSA) of 56.71 Ų . While directly comparable PSA data for the 4-chloro analog are not available from primary sources, the chlorine atom in the 4-chloro analog increases molecular weight without contributing to hydrogen-bonding capacity, resulting in a marginally higher PSA-to-MW ratio for the target compound (0.187 Ų/Da vs. estimated ~0.168 Ų/Da for the chloro analog based on the additional chlorine contribution). In practice, the target compound's lower MW (303 vs. 338 Da) is the dominant factor favoring passive membrane permeability, as permeability correlates inversely with MW for neutral compounds in this range.

Polar surface area ADME Permeability

Optimal Application Scenarios for 4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine Based on Differentiation Evidence


Synthesis of EGFR Tyrosine Kinase Inhibitor Intermediates via One-Step Quinazoline Oxidation

The direct peracetic acid oxidation pathway reported by Jin et al. [1] makes this compound the preferred starting material for accessing 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one, a key intermediate in the synthesis of gefitinib, erlotinib, and PD153035 [1]. Organizations optimizing cost-efficient manufacturing routes for these APIs should select this compound over the 4-chloro analog to eliminate the additional hydrolysis step, reducing process mass intensity and overall production time.

Diversified C4 Library Synthesis for Kinase Inhibitor Lead Optimization

Medicinal chemistry teams seeking to explore diverse C4 substituents—including aryl, heteroaryl, and alkynyl groups—should procure this C4-unsubstituted scaffold. Its compatibility with electrophilic substitution, directed metalation, and C-H activation chemistries [1] enables parallel library synthesis that is not achievable with the 4-chloro analog, which is restricted to amine nucleophiles. This allows a single procurement to support multiple SAR exploration streams.

Fragment-Based Drug Discovery Where Low MW Core Scaffolds Are Essential

With a molecular weight of 303.36 g/mol [1], this compound sits at the upper boundary of fragment-like space (MW < 300 Da). Its 10.2% lower MW relative to the 4-chloro analog provides greater headroom for fragment elaboration while maintaining lead-like properties, making it the preferred quinazoline core for fragment-to-lead campaigns targeting kinases.

Process Development of Next-Generation Irreversible EGFR Inhibitors

The unsubstituted C4 position enables introduction of acrylamide warheads via amino acid linkers without the need for a reactive halogen leaving group. This compound's versatility in C4 functionalization [1] supports the synthesis of covalent inhibitors targeting EGFR C797S and other resistance mutations, where the 4-chloro analog would constrain synthetic options.

Quote Request

Request a Quote for 4-(3-((7-Methoxyquinazolin-6-yl)oxy)propyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.